
Rosuvastatin dehydro acid
Overview
Description
Rosuvastatin is a lipid-lowering drug that works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, the rate-limiting enzyme responsible for producing cholesterol in humans . It is used together with a proper diet to lower bad cholesterol (LDL) and triglycerides (fats) in the blood, and to increase your good cholesterol (HDL) .
Synthesis Analysis
Most pharmaceutical products are produced by applying a total synthesis approach or by modifying a naturally occurring product. In both cases, a wide range of organic substances can be produced in the manufacturing process and during the subsequent storage and may persist as unavoidable impurities in the finished product .Molecular Structure Analysis
Rosuvastatin cocrystals may offer the synergetic physico-chemical properties of the drug. Cocrystal crafting depends on two possible intermolecular interactions; heteromeric and the homomeric selection of compounds with complementary functional groups are contemplated as a possible cause of supramolecular synthons in cocrystal formation .Chemical Reactions Analysis
In aprotic solvents, the forward reaction (i.e., the conversion of Rosuvastatin to its lactone form) is the only reaction that occurs. When Rosuvastatin is extracted in the acidic aqueous mobile phase, the reverse reaction is observed, and Rosuvastatin-Lactone is converted into Rosuvastatin .Physical And Chemical Properties Analysis
Rosuvastatin is given once daily in the dose range of 5–80 mg, with 40 mg being the maximum approved daily dose. Rosuvastatin achieves maximum plasma concentration at a median of 5 h (range: 0.5–6 h) under fasting conditions following single and multiple doses .Scientific Research Applications
Lipid-Lowering Drug
Rosuvastatin is a lipid-lowering drug that works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase , the rate-limiting enzyme responsible for producing cholesterol in humans . It is used to treat high cholesterol levels and prevent heart attacks and strokes .
Cardiovascular Disease Treatment
Clinical studies have shown that statins like Rosuvastatin significantly reduce the risk of heart attack and death in patients with proven coronary artery disease . They can also reduce cardiac events in patients with high cholesterol levels .
Anti-Inflammatory Action
There is an increased interest in the non-lipid activities of statins such as their anti-inflammatory action . This could potentially be another application of Rosuvastatin in scientific research.
Improvement of Endothelial Function
Statins like Rosuvastatin are known to improve endothelial function . This means they could potentially be used in research related to vascular health and diseases.
Maintaining Plaque Stability
Statins are also known to maintain plaque stability . This could make Rosuvastatin a subject of interest in research related to atherosclerosis and other related conditions.
Prevention of Thrombus Formation
Statins can prevent thrombus formation . This suggests that Rosuvastatin could be used in research related to blood clotting disorders.
Analytical Methods Development
Rosuvastatin and its impurities have been used in the development and validation of selective and sensitive analytical methods for the control of impurities from synthesis and degradation . A direct and highly selective ultra-high-performance liquid chromatographic method for determining the assay and related substances content in medicinal products containing rosuvastatin calcium salt (RSV) is presented .
Solubility Improvement Research
The application of ion pairing with tetrabutyl ammonium hydroxide was suggested for improvement of rosuvastatin solubility and subsequently extraction efficacy . This could be another potential area of research involving Rosuvastatin.
Safety and Hazards
Rosuvastatin may cause cancer, damage fertility or the unborn child, cause damage to organs, and cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects . It is also suspected of damaging fertility or the unborn child and may cause harm to breast-fed children .
Future Directions
Despite the demonstrated benefits of statins, a large number of patients still remain at significant risk because of inadequate LDL-C reduction or elevated blood triglyceride-rich lipoproteins or lipoprotein (a). The area of lipid modulating agents is still ripe with ideas and major novelties are to be awaited in the next few years .
Mechanism of Action
Target of Action
Rosuvastatin dehydro acid primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . It catalyzes the conversion of HMG-CoA to mevalonic acid, which is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport .
Mode of Action
Rosuvastatin dehydro acid is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the production of mevalonic acid from HMG-CoA . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism . The inhibition of HMG-CoA reductase leads to a decrease in cholesterol synthesis, thereby reducing the overall cholesterol levels in the body .
Biochemical Pathways
The primary biochemical pathway affected by rosuvastatin dehydro acid is the cholesterol biosynthesis pathway . By inhibiting the HMG-CoA reductase enzyme, rosuvastatin dehydro acid reduces the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . This leads to a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .
Pharmacokinetics
Rosuvastatin dehydro acid exhibits certain pharmacokinetic properties that influence its bioavailability. Following single doses, rosuvastatin has a mean absolute oral availability of 20% , an overall mean total clearance of 28.3 L/h , and an average terminal elimination half-life of approximately 20 hours . It is primarily excreted as unchanged drug in the feces .
Result of Action
The primary result of rosuvastatin dehydro acid’s action is a reduction in cholesterol levels . By inhibiting HMG-CoA reductase, it reduces cholesterol synthesis in the liver, leading to lower levels of cholesterol, LDL, and VLDL in the body . This can help reduce the risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
The action of rosuvastatin dehydro acid can be influenced by various environmental factors. For instance, it has been found that there is considerable variation in the pharmacokinetics of rosuvastatin between races . Additionally, the systemic exposure of rosuvastatin is characterized by a large coefficient of variation . In terms of environmental risk, the use of rosuvastatin calcium is predicted to present an insignificant risk to the environment .
properties
IUPAC Name |
(2E,5R,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-14(2)20-18(13-12-17(27)6-5-7-19(28)29)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)32(4,30)31/h5,7-14,17,27H,6H2,1-4H3,(H,28,29)/b7-5+,13-12+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWJKTHFNLHUJO-NWZSJJIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



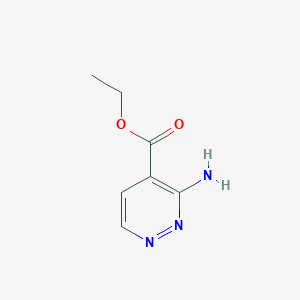
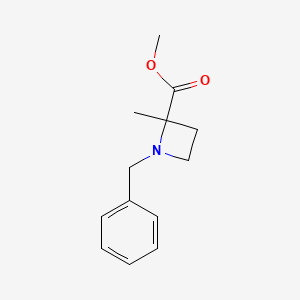
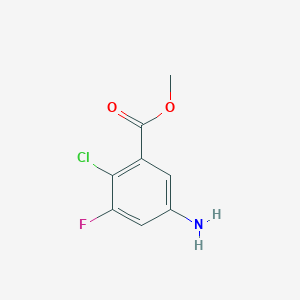
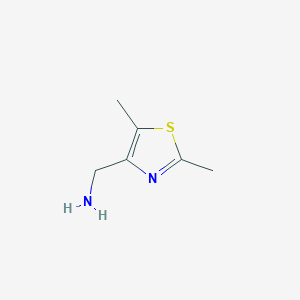

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1429831.png)

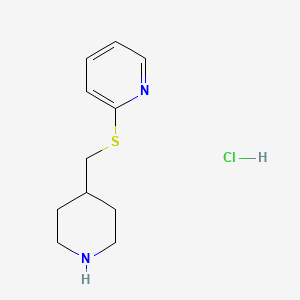
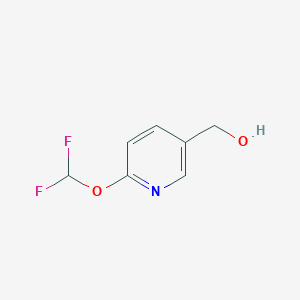



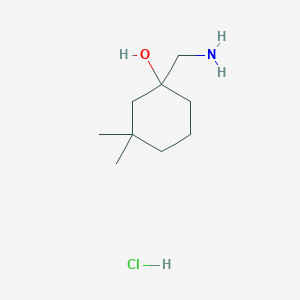
![3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1429847.png)